Cas no 158009-03-1 (S-(Triphenylmethyl)-L-cysteine 1,1-Dimethylethyl Ester Hydrochloride)

S-(Triphenylmethyl)-L-cysteine 1,1-Dimethylethyl Ester Hydrochloride 化学的及び物理的性質
名前と識別子
-
- H-l-cys(trt)-otbu*hcl
- H-Cys(Trt)-OtBu.HCl
- H-Cys(Trt)-OtBu·HCl
- H-L-CYS(TRT)-OTBU HCl
- BS-27461
- S-Trityl-L-cysteine t-butyl ester hydrochloride
- H-Cys(Trt)-OtBu hydrochloride
- H-Cys(Trt)-OtBu HCl
- tert-Butyl S-trityl-L-cysteinate hydrochloride
- tert-butyl (2R)-2-amino-3-tritylsulfanylpropanoate;hydrochloride
- QPOWWSICTUFREA-BQAIUKQQSA-N
- H-Cys(Trt)-OtBu?HCl
- tert-butyl (2R)-2-amino-3-[(triphenylmethyl)sulfanyl]propanoate hydrochloride
- D94904
- 158009-03-1
- CS-0154858
- MFCD21363202
- XH0550
- SCHEMBL4459708
- H-L-Cys(Trt)-OtBu*HCl
- SCHEMBL25211459
- S-(Triphenylmethyl)-L-cysteine 1,1-Dimethylethyl Ester Hydrochloride
-
- MDL: MFCD21363202
- インチ: InChI=1S/C26H29NO2S.ClH/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23H,19,27H2,1-3H3;1H/t23-;/m0./s1
- InChIKey: QPOWWSICTUFREA-BQAIUKQQSA-N
- SMILES: CC(C)(C)OC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl
計算された属性
- 精确分子量: 455.1685781g/mol
- 同位素质量: 455.1685781g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 31
- 回転可能化学結合数: 9
- 複雑さ: 480
- 共价键单元数量: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.6Ų
S-(Triphenylmethyl)-L-cysteine 1,1-Dimethylethyl Ester Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1054838-5g |
H-L-Cys(Trt)-OtBu*HCl |
158009-03-1 | 95+% | 5g |
$170 | 2024-06-06 | |
abcr | AB308897-25 g |
S-Trityl-L-cysteine t-butyl ester hydrochloride, 98% (H-L-Cys(Trt)-OtBu.HCl); . |
158009-03-1 | 98% | 25 g |
€965.00 | 2023-07-19 | |
eNovation Chemicals LLC | Y1054838-25g |
H-L-Cys(Trt)-OtBu*HCl |
158009-03-1 | 95+% | 25g |
$550 | 2024-06-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PN642-200mg |
S-(Triphenylmethyl)-L-cysteine 1,1-Dimethylethyl Ester Hydrochloride |
158009-03-1 | 95+% | 200mg |
279.0CNY | 2021-07-10 | |
A2B Chem LLC | AE96747-5g |
H-Cys(Trt)-OtBu HCl |
158009-03-1 | 95% | 5g |
$169.00 | 2024-01-03 | |
abcr | AB308897-25g |
S-Trityl-L-cysteine t-butyl ester hydrochloride, 98% (H-L-Cys(Trt)-OtBu.HCl); . |
158009-03-1 | 98% | 25g |
€965.00 | 2025-02-15 | |
Aaron | AR00AO53-1g |
H-L-Cys(Trt)-OtBu*HCl |
158009-03-1 | 95% | 1g |
$29.00 | 2025-01-23 | |
1PlusChem | 1P00ANWR-5g |
H-L-Cys(Trt)-OtBu*HCl |
158009-03-1 | 95% | 5g |
$85.00 | 2025-02-25 | |
Aaron | AR00AO53-100mg |
H-L-Cys(Trt)-OtBu*HCl |
158009-03-1 | 95% | 100mg |
$8.00 | 2025-01-23 | |
A2B Chem LLC | AE96747-250mg |
H-Cys(Trt)-OtBu HCl |
158009-03-1 | 95% | 250mg |
$19.00 | 2024-04-20 |
S-(Triphenylmethyl)-L-cysteine 1,1-Dimethylethyl Ester Hydrochloride 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
S-(Triphenylmethyl)-L-cysteine 1,1-Dimethylethyl Ester Hydrochlorideに関する追加情報
Introduction to S-(Triphenylmethyl)-L-cysteine 1,1-Dimethylethyl Ester Hydrochloride (CAS No. 158009-03-1)
S-(Triphenylmethyl)-L-cysteine 1,1-Dimethylethyl Ester Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 158009-03-1, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of thiol esters derived from L-cysteine, a fundamental amino acid known for its role in protein structure and biological redox processes. The structural modification involving the triphenylmethyl group and the 1,1-dimethylethyl ester moiety endows this molecule with unique chemical properties that make it a valuable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry applications.
The triphenylmethyl group is a bulky aromatic substituent that enhances the hydrophobicity of the molecule, making it particularly useful in stabilizing protein-ligand interactions. This feature is particularly relevant in the design of enzyme inhibitors and receptor modulators, where steric hindrance can be leveraged to improve binding affinity and selectivity. On the other hand, the 1,1-dimethylethyl ester (tert-butyl ester) provides a removable protecting group for carboxylic acid functionalities, allowing for selective modifications during synthetic pathways. This dual functionality makes S-(Triphenylmethyl)-L-cysteine 1,1-Dimethylethyl Ester Hydrochloride a versatile building block in organic synthesis.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that target post-translational modifications (PTMs) of proteins. L-Cysteine-derived derivatives are particularly interesting due to their ability to interact with reactive oxygen species and their role in disulfide bond formation within proteins. The hydrochloride salt form of this compound ensures enhanced solubility in aqueous environments, facilitating its use in both in vitro and in vivo experimental settings. This solubility advantage is crucial for pharmaceutical applications, where bioavailability and formulation stability are paramount.
One of the most compelling areas of research involving S-(Triphenylmethyl)-L-cysteine 1,1-Dimethylethyl Ester Hydrochloride is its application as a precursor in the synthesis of protease inhibitors. Proteases are enzymes that play critical roles in various biological processes, including inflammation, blood clotting, and tumor cell proliferation. Inhibiting specific proteases has emerged as a viable strategy for treating diseases such as cancer and chronic inflammatory disorders. The bulky triphenylmethyl group can effectively occupy subsites on the active pockets of proteases, thereby blocking substrate access and inhibiting enzymatic activity. Preliminary studies have demonstrated that derivatives of this compound exhibit promising inhibitory effects on certain proteases, warranting further exploration.
The use of computational chemistry and molecular modeling has also been instrumental in understanding the binding interactions of S-(Triphenylmethyl)-L-cysteine 1,1-Dimethylethyl Ester Hydrochloride with biological targets. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided insights into how this compound interacts with proteins at an atomic level. These structural insights have guided the optimization of synthetic routes to enhance potency and reduce off-target effects. For instance, modifications to the ester group or the triphenylmethyl moiety have been explored to fine-tune binding affinities and pharmacokinetic profiles.
Another area where this compound has shown promise is in the development of chiral catalysts and ligands for asymmetric synthesis. The presence of a chiral center at the sulfur atom derived from L-cysteine allows for the generation of enantiomerically pure compounds through stereoselective reactions. Such enantiomerically pure molecules are highly sought after in pharmaceuticals due to their improved therapeutic efficacy and reduced side effects. The hydrochloride salt form also facilitates handling and storage under controlled conditions, ensuring stability during synthetic transformations.
Recent advancements in green chemistry have prompted researchers to explore sustainable synthetic methodologies for compounds like S-(Triphenylmethyl)-L-cysteine 1,1-Dimethylethyl Ester Hydrochloride. Catalytic processes that minimize waste generation and energy consumption are being actively investigated. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce the triphenylmethyl group efficiently. Additionally, biocatalytic approaches using engineered enzymes have shown promise in achieving high selectivity under mild reaction conditions.
The potential applications of this compound extend beyond pharmaceuticals into materials science and nanotechnology. The unique electronic properties of the triphenylmethyl group make it an attractive candidate for designing organic semiconductors or luminescent materials. Furthermore, its ability to form stable disulfide bonds could be exploited in self-healing polymers or drug delivery systems based on redox-responsive mechanisms.
In conclusion,S-(Triphenylmethyl)-L-cysteine 1,1-Dimethylethyl Ester Hydrochloride (CAS No. 158009-03-1) represents a fascinating compound with multifaceted applications across various scientific disciplines. Its structural features make it an invaluable tool in medicinal chemistry for designing enzyme inhibitors and receptor modulators. Ongoing research continues to uncover new synthetic strategies and potential therapeutic uses, underscoring its significance as a research chemical.
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